N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-3-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE is a complex organic compound that features both indole and triazolopyrimidine moieties. The indole nucleus is a significant structure in medicinal chemistry due to its presence in many bioactive molecules, while the triazolopyrimidine ring is known for its diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-3-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Alkylation: The brominated indole is alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the Triazolopyrimidine Ring: The triazolopyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a triazole and a pyrimidine derivative.
Coupling Reaction: The final step involves coupling the brominated indole derivative with the triazolopyrimidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the triazolopyrimidine ring using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-3-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-3-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or immune response, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also possess the indole nucleus and exhibit various biological activities.
Triazolopyrimidine Derivatives: Compounds like 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, which share the triazolopyrimidine ring and have diverse pharmacological properties.
Uniqueness
N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-3-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE is unique due to the combination of both indole and triazolopyrimidine moieties in a single molecule, which may confer synergistic biological activities and enhance its therapeutic potential.
Properties
Molecular Formula |
C20H21BrN6O |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide |
InChI |
InChI=1S/C20H21BrN6O/c1-13-17(14(2)27-20(25-13)23-12-24-27)4-6-19(28)22-8-10-26-9-7-15-11-16(21)3-5-18(15)26/h3,5,7,9,11-12H,4,6,8,10H2,1-2H3,(H,22,28) |
InChI Key |
HRSVEZGAUKRKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CCC(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.